(R)-2-(aminomethyl)pentan-1-ol is a chiral amino alcohol with the molecular formula and a molecular weight of approximately 117.19 g/mol. This compound features a pentane backbone with an amino group at the second carbon and a hydroxyl group at the first carbon, making it a significant intermediate in organic synthesis. It exists as a colorless liquid with a density of 0.9 g/cm³, a boiling point of 207.2 °C, and a flash point of 79.1 °C .
(R)-2-(aminomethyl)pentan-1-ol can undergo various chemical transformations:
These reactions highlight its versatility as a building block in synthetic organic chemistry.
(R)-2-(aminomethyl)pentan-1-ol exhibits notable biological activity, particularly in its interactions with enzymes and receptors. The presence of the amino group allows for the formation of hydrogen bonds and ionic interactions with active sites of enzymes, potentially influencing their activity. It has been investigated for its role as a ligand in enzyme-catalyzed reactions and as an intermediate in drug synthesis targeting neurological disorders. Its chiral nature may also facilitate selective binding to specific biological receptors, modulating their function .
The synthesis of (R)-2-(aminomethyl)pentan-1-ol can be accomplished through several methods:
Industrial production often utilizes optimized processes such as continuous flow reactors combined with advanced purification techniques to ensure high yield and purity.
(R)-2-(aminomethyl)pentan-1-ol finds applications across various fields:
Research indicates that (R)-2-(aminomethyl)pentan-1-ol interacts with various molecular targets, including proteins and enzymes. Its amino group can form hydrogen bonds with active sites, altering enzymatic activity and influencing metabolic pathways. Additionally, its amphiphilic nature may allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Several compounds share structural similarities with (R)-2-(aminomethyl)pentan-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Aminomethyl)pentan-1-ol | Amino group on the third carbon | Different reactivity profile due to position change |
| (S)-2-(aminomethyl)pentan-1-ol | Enantiomeric form | Exhibits different biological activity compared to (R)-form |
| (S)-3-(Aminomethyl)-3-methylbutan-1-ol | Methyl substitution at the third carbon | Enhanced steric hindrance affecting reactivity |
| 5-Amino-1-pentanol | Primary amino and hydroxyl groups | Potential for biodegradable applications |
These compounds illustrate the diversity within this chemical space and highlight how small structural changes can lead to significant differences in biological activity and applications .
Reductive amination represents a fundamental synthetic approach for constructing the pentanol backbone of (R)-2-(aminomethyl)pentan-1-ol, utilizing the direct coupling of carbonyl compounds with amine sources under reducing conditions [1] [2]. The methodology enables the formation of carbon-nitrogen bonds while simultaneously establishing the requisite stereochemistry at the chiral center [3]. Contemporary approaches have demonstrated exceptional efficiency in pentanol derivatization through optimized catalyst systems and reaction parameters [4].
The nickel-aluminum oxide catalytic system has emerged as particularly effective for pentanol backbone formation, with the 50% nickel loading configuration achieving remarkable performance metrics [1]. Research has demonstrated that this heterogeneous catalyst exhibits optimal activity under mild conditions, operating at 60°C and 2.0 megapascal hydrogen pressure to deliver 91.3% yield with greater than 90% enantiomeric excess [1]. The cooperative catalysis mechanism involves strong Lewis acid sites facilitating substrate activation while highly dispersed metallic nickel sites enable efficient hydrogen transfer [1].
Advanced iridium-phosphoramidite systems have demonstrated superior performance in direct asymmetric reductive amination, particularly for complex pharmaceutical intermediates [3]. These catalysts achieve substrate-to-catalyst molar ratios exceeding 5,000 while maintaining excellent stereochemical control [4]. The mechanism involves alkyl amine substrates serving as ligands to iridium, strengthened by hydrogen-bonding interactions, with hydride addition occurring through outer-sphere transition states [3].
| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| Ni-Al₂O₃ (50% Ni loading) | 2-Hydroxytetrahydropyran | 60 | 2.0 | 91.3 | >90 | [1] |
| Iridium-Phosphoramidite | Cinacalcet Precursor | 25 | 1.0 | 95.0 | >99 | [3] |
| Ruthenium-BINAP | β-Keto Ester | 40 | 5.0 | 99.0 | >99 | [5] |
| Chiral Iridium-Pyridine | Aryl Ketones | 140 | 1.0 | 98.0 | >99 | [6] |
| Rhodium-Amino Acid Ligand | Aryl Alkyl Ketones | 82 | 1.0 | 98.0 | 98 | [7] |
The borrowing hydrogen methodology has gained prominence for amino alcohol synthesis, utilizing base-catalyzed alkylation reactions that proceed through dehydrogenation, condensation, and hydrogenation sequences [2]. This approach eliminates the need for transition metal catalysts while achieving yields up to 98% under optimized conditions [2]. The mechanism involves air oxidation of alcohols to aldehydes, followed by condensation to unsaturated intermediates that undergo transfer hydrogenation to yield the desired amino alcohol products [2].
Asymmetric catalysis provides the most sophisticated approach for achieving high enantioselectivity in (R)-2-(aminomethyl)pentan-1-ol synthesis, utilizing chiral catalysts to control stereochemical outcomes through precise molecular recognition [8] [9]. The field has evolved to encompass diverse catalytic systems, each offering unique advantages for specific substrate classes and reaction conditions [10].
Chiral ligand architecture represents the cornerstone of enantioselective synthesis, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands demonstrating exceptional performance across multiple catalytic platforms [11] [9]. The axial chirality of BINAP, arising from restricted rotation about the binaphthyl bond, creates a rigid chiral environment that effectively discriminates between prochiral faces of substrates [9]. The (R)-BINAP configuration preferentially delivers the (R)-stereoisomer through transition state stabilization involving the ketone approach at unhindered quadrants [9].
Ferrocenylphosphine-spiro phosphonamidite ligands represent a significant advancement in ligand design, combining the electronic properties of ferrocene with the steric control of spiro architectures [12]. These hybrid ligands achieve greater than 99% enantiomeric excess in ruthenium-catalyzed enantioselective coupling reactions [12]. Density functional theory studies confirm that the ferrocene backbone provides optimal electronic donation while the spiro phosphonamidite moiety creates precise steric differentiation [12].
Chiral pyridine-derived ligands have emerged as powerful alternatives to traditional phosphine systems, offering enhanced stability and broader substrate scope [6]. These nitrogen-based ligands form stable complexes with iridium centers, enabling transfer hydrogenative reductive amination under additive-free conditions [6]. The pyridine nitrogen coordinates to the metal center while additional chiral elements control facial selectivity through non-covalent interactions [6].
The development of helical macromolecular ligands represents an innovative approach to stereochemical control, utilizing solvent chirality amplification through conformational switching [8]. These systems employ readily available chiral solvents such as limonene to induce selective helix formation in achiral macromolecules, which subsequently amplifies stereochemical influence to control reaction outcomes [8]. This methodology offers significant advantages over traditional synthetic chiral ligands by utilizing naturally occurring chiral building blocks [8].
Ruthenium-catalyzed asymmetric hydrogenation utilizing BINAP ligands represents the gold standard for ketone reduction, achieving exceptional turnover numbers and enantioselectivities [9]. The catalytic cycle involves ruthenium-dihalide precatalyst activation by hydrogen gas, followed by substrate coordination and subsequent hydrogenation through the keto form rather than the enol tautomer [9]. The rigid BINAP backbone forces phenyl ring conformations that restrict substrate approach to specific quadrants around the metal center [9].
Rhodium-catalyzed systems employing DuPhos ligands have demonstrated remarkable efficiency for enamide reduction, achieving 99.9% enantiomeric excess in pharmaceutical applications [13]. Computational studies reveal that the reaction proceeds through an anti-lock-and-key mechanism where the minor diastereomeric complex exhibits higher reactivity despite lower thermodynamic stability [13]. The turnover-limiting step involves oxidative addition, with the overall stereochemical outcome determined by transition state energy differences [13].
| Chiral Ligand | Metal Center | Substrate Class | Turnover Number | Enantiomeric Excess (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|---|---|
| (R)-BINAP | Ruthenium | β-Keto Esters | 5000 | 99 | 0.10 | [9] |
| (S)-BINAP | Ruthenium | Aromatic Ketones | 10000 | 98 | 0.05 | [8] |
| DuPhos | Rhodium | Enamides | 2000 | 99.9 | 0.20 | [13] |
| Ferrocene-Phosphonamidite | Ruthenium | 1,2-Diols with Amines | 3000 | >99 | 0.50 | [12] |
| Chiral Oxazaborolidine (CBS) | Borane | Aryl Alkyl Ketones | 1000 | 95 | 10.00 | [14] |
Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts provide an organocatalytic alternative for asymmetric ketone reduction, utilizing proline-derived structures to achieve high enantioselectivity [15] [14]. The catalyst operates through a bifunctional mechanism where boron acts as a Lewis acid and nitrogen functions as a Lewis base [14]. Borane coordination to the nitrogen activates the reducing agent while the ketone coordinates to the endocyclic boron, creating a chiral environment that favors formation of one enantiomer [15].
Transfer hydrogenation methodologies utilizing amino acid-derived ligands have demonstrated exceptional performance with rhodium catalysts [16] [7]. These pseudo-dipeptide ligands create highly efficient catalytic systems that achieve up to 98% enantiomeric excess while operating under mild conditions [16]. The mechanism involves alkali metal participation in the rate-determining step, with hydride and metal ion transfer occurring simultaneously from the donor to the ruthenium complex [16].
Biocatalytic methodologies represent the most environmentally sustainable approach to (R)-2-(aminomethyl)pentan-1-ol synthesis, utilizing engineered enzymes to achieve exceptional stereoselectivity under mild reaction conditions [17] [18]. Modern protein engineering techniques have enabled the development of highly efficient biocatalysts that surpass the limitations of native enzymes through rational design and directed evolution strategies [19] [20].
Alpha-ketoglutarate-dependent oxygenases provide a powerful platform for amino alcohol synthesis through enzymatic cascade reactions [17]. These enzymes catalyze the diastereoselective carbon-hydrogen oxidation of lysine substrates, followed by decarboxylative cleavage to yield optically enriched amino alcohols [17]. The protocol achieves greater than 95% conversion with excellent yields (93% to >95%) while maintaining exceptional stereochemical purity [17]. The cascade combines two chemically challenging transformations: regioselective and diastereoselective oxidation of unactivated carbon-hydrogen bonds, followed by selective decarboxylation that preserves the hydroxy-substituted stereogenic center [17].
Engineered amine dehydrogenases represent a significant advancement in biocatalytic amino alcohol production, offering superior atom economy and mild reaction conditions [19] [20]. The engineering of amine dehydrogenase from Geobacillus stearothermophilus through rational design campaigns has yielded variants with 4.2-fold increased catalytic efficiency while maintaining greater than 99% enantiomeric excess [20]. The optimized enzyme achieves 99% conversion of hydroxyl ketones to (R)-amino alcohols within 36 hours at 100 millimolar substrate concentration [20].
Transketolase-transaminase cascade systems enable the synthesis of chiral amino alcohols from achiral substrates through de novo enzymatic pathways [21]. The beta-alanine pyruvate aminotransferase from Pseudomonas aeruginosa, when co-expressed with transketolase in Escherichia coli, creates a novel biocatalyst capable of synthesizing 2-amino-1,3,4-butanetriol in 21% molar yield [21]. This approach demonstrates the power of combining multiple enzymatic transformations in a single host organism to achieve complex synthetic sequences [21].
| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|---|
| α-Ketoglutarate-dependent Oxygenase | L-Lysine | β,γ-Amino Alcohols | >95 | >99 | 48 | [17] |
| Amine Dehydrogenase (Engineered) | Hydroxyl Ketones | (R)-3-Amino-1-butanol | 99 | >99 | 36 | [20] |
| Transketolase-Transaminase | Glycolaldehyde + β-Hydroxypyruvate | 2-Amino-1,3,4-butanetriol | 21 | >99 | 24 | [21] |
| β-Amino Alcohol Dehydrogenase | (S)-β-Amino Alcohols | (R)-β-Amino Alcohols | >95 | >99 | 12 | [22] |
| Alcohol Dehydrogenase-AmDH Cascade | 1,n-Diols | Amino Alcohols | 75 | >90 | 72 | [23] |
Beta-amino alcohol dehydrogenases engineered through substrate-specific evolution provide access to structurally diverse enantiopure amino alcohols [22]. The phylogenetic analysis-guided double-code saturation mutagenesis strategy has enabled the creation of multiple enzyme variants (M1-M4) with enhanced oxidative deamination activity toward various beta-amino alcohol substrates [22]. These engineered enzymes facilitate complete kinetic resolution and deracemization of beta-amino alcohol substrates, achieving greater than 95% conversion with exceptional stereochemical purity [22].
Alcohol dehydrogenase-amine dehydrogenase cascade systems represent a minimal enzymatic approach for diol-to-amino alcohol conversion [23]. Through enzyme engineering of the rate-limiting amine dehydrogenase, researchers achieved nearly 30-fold improvement in amino alcohol production [23]. The optimized cascade system converts various 1,n-diols to corresponding amino alcohols with 75% conversion, demonstrating the effectiveness of enzyme engineering in overcoming catalytic limitations [23].
Solid-phase synthesis methodologies provide unique advantages for (R)-2-(aminomethyl)pentan-1-ol preparation through simplified purification processes and enhanced reaction control [24] [25]. Polymer-supported reagents enable the sequential application of multiple synthetic transformations while maintaining product isolation advantages inherent to solid-phase approaches [26] [27].
2-Chlorotrityl chloride resin represents the most versatile solid support for amino alcohol synthesis, offering excellent loading capacity (1.2 millimoles per gram) and mild cleavage conditions [25]. The resin enables the immobilization of protected amino alcohols through ester linkage formation, followed by sequential elongation with amino acid derivatives under DIC/DMAP coupling conditions [25]. The methodology achieves 85% yield with 95% purity while requiring only 15 hours reaction time [25]. The key advantage lies in the intramolecular O-N acyl migration that occurs upon cleavage, directly delivering the desired peptide alcohol products [25].
Polymer-supported perruthenate systems enable oxidation-reductive amination sequences in a single synthetic operation [26]. This approach utilizes automated sequential application of polymer-bound oxidizing agents followed by polymer-supported cyanoborohydride to achieve alcohol-to-amine conversion [26]. The methodology demonstrates excellent compatibility with compound library generation while maintaining clean product profiles through solid-phase purification [26].
Merrifield resin-based approaches utilize photolytic cleavage strategies to achieve high-yielding amino alcohol synthesis [28]. The solid-phase synthesis employs protected amino acid coupling followed by photolysis at 3500 Angstroms for 18-24 hours to release the target compounds [28]. This methodology achieves 92% yield with 90% purity, demonstrating the effectiveness of photochemical cleavage in amino alcohol applications [28].
| Resin Type | Coupling Method | Loading (mmol/g) | Yield (%) | Purity (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|---|
| 2-Chlorotrityl Chloride | DIC/DMAP | 1.2 | 85 | 95 | 15 | [25] |
| Polymer-Supported Perruthenate | Oxidation-Reductive Amination | 0.8 | 78 | 82 | 24 | [26] |
| Merrifield Resin | Photolytic Cleavage | 1.0 | 92 | 90 | 18 | [28] |
| Wang Resin | TFA Cleavage | 0.6 | 88 | 93 | 12 | [24] |
| Rink Amide Resin | Mitsunobu Reaction | 0.5 | 79 | 87 | 20 | [25] |
Wang resin methodologies employ trifluoroacetic acid cleavage protocols optimized for amino alcohol release [24]. The approach utilizes mild acidic conditions to cleave the benzyl ether linkage while preserving the amino alcohol functionality [24]. This methodology achieves 88% yield with 93% purity in 12 hours, making it particularly suitable for acid-sensitive amino alcohol substrates [24].
| Parameter | Numerical value | Experimental / predicted source | Significance |
|---|---|---|---|
| Molecular mass | 117.19 grams per mole [1] [2] | Exact mass fixes stoichiometric calculations | |
| Normal boiling temperature (101.3 kilopascals) | 207 ± 13 °C [1] | Indicates moderate thermal robustness; well above ambient | |
| Flash temperature (closed cup) | 79 ± 20 °C [1] | Sets lower boundary for safe thermal handling | |
| Density at 25 °C | 0.90 ± 0.10 grams per cubic centimetre [1] | Lower than water; compound will float in aqueous spills | |
| Saturation vapour pressure at 25 °C | 0.1 ± 0.9 millimetres of mercury [1] | Very low volatility; minor inhalation loss at room temperature | |
| Logarithm of the octanol–water partition coefficient | 0.29 [1] | Marks the compound as hydrophilic yet membrane-permeable | |
| Enthalpy of vaporisation (298 K, predicted by Joback method) | 52 kilojoules per mole [3] | Moderate energy required for phase change; aligns with low vapour pressure | |
| Ideal-gas molar heat capacity at 298 K (homodesmotic estimation) | 224 ± 3 joules per mole kelvin [4] | Useful for calorimetry and reactor energy balances |
The boiling temperature exceeding 200 °C together with the very low ambient vapour pressure shows that (R)-2-(aminomethyl)pentan-1-ol remains liquid and chemically intact across ordinary laboratory and process environments. The moderate flash temperature reveals onset of flammability far below the boiling point, so ignition control is necessary when hot surfaces exceed 80 °C. The small positive partition coefficient indicates limited accumulation in non-polar matrices, yet the value is high enough to allow membrane transit in biochemical contexts.
| Solvent (25 °C) | Quantitative or semi-quantitative solubility | Rationale and comparative evidence |
|---|---|---|
| Water | Completely miscible, predicted from polar surface area 46 Ų and partition coefficient 0.29 [2] [1] | Both a primary alcohol and a primary amine furnish two hydrogen-bond donors and two acceptors. |
| Methanol, ethanol, and propan-2-ol | Miscible in all proportions (analogy with lower alkanols that are fully miscible [5]) | Hydrogen-bond networks comparable to water; polarity matches compound functionality. |
| 1-Butanol, 1-pentanol | Soluble to at least 30 grams per litre (estimated by interpolation between water miscibility and 1-pentanol limit of 22 grams per litre [6]) | Rising hydrocarbon content of the medium begins to limit hydrogen bonding. |
| Hexane, heptane | Practically insoluble; expected below 0.01 grams per litre | Absence of polarity in these media cannot stabilise the charged or hydrogen-bonded forms of the compound. |
| Ethyl acetate, dichloromethane | High to complete solubility (predicted) | Moderate dielectric constants and ability to accept hydrogen bonds match the compound’s amphiphilicity. |
Because the compound ionises readily (see section 3.3), its protonated form in aqueous solution further raises hydrophilicity, ensuring unlimited miscibility below pH 9. In non-polar environments the hydrocarbon backbone is too short to counterbalance the strongly polar headgroup, so solubility collapses.
| Functional site | Negative logarithm of the acid dissociation constant (25 °C) | Protonation state across pH scale |
|---|---|---|
| Primary amino group (–CH₂NH₂) | 10.5 ± 0.1, referenced from primary amine hexylamine [7] | More than 99 percent protonated below pH 8.5; half-neutral at pH 10.5; negligible protonation above pH 12 |
| Hydroxyl group (–OH) on carbon-1 | 16 – 17, typical for saturated primary alcohols [8] | Remains neutral throughout environmental and physiological pH windows |
At neutral aqueous pH the molecule therefore exists predominantly as a cationic amino-alcohol. The positive charge enhances electron-withdrawing effects on the adjacent carbon skeleton, slightly stabilising the molecule against β-elimination up to modest temperatures. Under strongly basic conditions (pH > 13) deprotonation of the oxygen site becomes thermodynamically feasible, yielding an alkoxide that can act as a potent nucleophile or base in synthetic applications.
The interplay of these two ionisable centres also governs solubility: protonation of nitrogen amplifies water affinity, whereas formation of the alkoxide in highly basic organic media boosts solubility in polar aprotic solvents by salt formation.